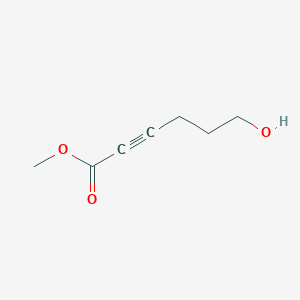![molecular formula C9H14O8 B039882 (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid CAS No. 124064-70-6](/img/structure/B39882.png)
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, commonly known as ribavirin, is a synthetic nucleoside analogue that has been used in the treatment of various viral infections. Ribavirin was first synthesized in 1972 and was approved by the FDA in 1985 for the treatment of respiratory syncytial virus (RSV) infection in children. Since then, ribavirin has been used in the treatment of hepatitis C virus (HCV) infection, Lassa fever, and other viral infections.
Mecanismo De Acción
Ribavirin is a prodrug that is converted into its active form, ribavirin triphosphate, inside the infected cells. Ribavirin triphosphate inhibits the activity of viral RNA polymerase, which is responsible for the synthesis of viral RNA. Ribavirin triphosphate also inhibits the activity of inosine monophosphate dehydrogenase, an enzyme that is involved in the synthesis of guanine nucleotides. This results in a decrease in the intracellular pool of guanine nucleotides, which is essential for viral RNA synthesis.
Biochemical and physiological effects:
Ribavirin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including HCV, (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, and influenza virus. Ribavirin has also been shown to enhance the immune response to viral infections by increasing the production of interferons and other cytokines. In addition, ribavirin has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ribavirin has several advantages for use in laboratory experiments. It is readily available and can be synthesized relatively easily. It is also relatively inexpensive compared to other antiviral drugs. However, there are some limitations to its use in laboratory experiments. Ribavirin has a narrow therapeutic index, meaning that the effective dose is close to the toxic dose. It can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on ribavirin. One area of research is the development of new ribavirin analogues with improved antiviral activity and reduced toxicity. Another area of research is the development of new combination therapies that include ribavirin and other antiviral drugs. Finally, there is ongoing research on the mechanism of action of ribavirin and its effects on the immune system, which may lead to the development of new therapies for viral infections.
Métodos De Síntesis
Ribavirin is synthesized from a precursor molecule, 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose, which is converted into the intermediate 1,2,4-tri-O-acetyl-5-deoxy-D-ribose. The intermediate is then reacted with 1,3-dioxolane-2-carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form ribavirin.
Aplicaciones Científicas De Investigación
Ribavirin has been extensively studied for its antiviral properties and has been shown to inhibit the replication of a wide range of RNA and DNA viruses. It works by inhibiting the synthesis of viral RNA and DNA, thereby preventing the virus from replicating. Ribavirin has been used in combination with other antiviral drugs, such as interferon, to treat HCV infection and has been shown to improve the response rate and reduce the duration of treatment.
Propiedades
Número CAS |
124064-70-6 |
|---|---|
Nombre del producto |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
Fórmula molecular |
C9H14O8 |
Peso molecular |
250.2 g/mol |
Nombre IUPAC |
(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3(17-9)6-4(10)5(11)7(12)16-6/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9?/m1/s1 |
Clave InChI |
MSZJOGGJOQBTMQ-FTWOVESKSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O |
SMILES |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
SMILES canónico |
CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O |
Sinónimos |
5,6-CEGF 5,6-O-(1-carboxyethylidene)galactofuranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




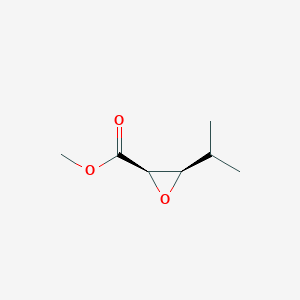
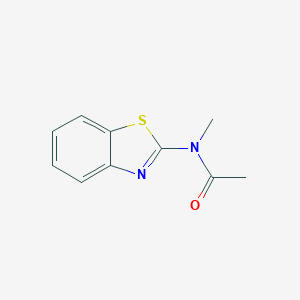
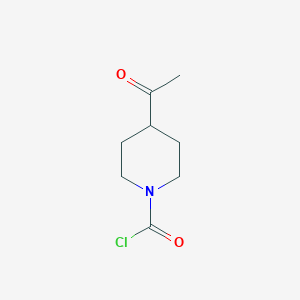
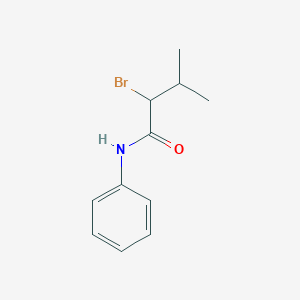
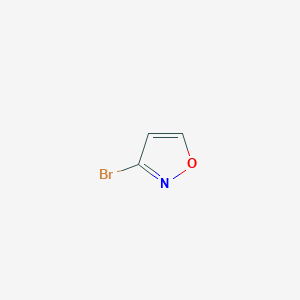
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
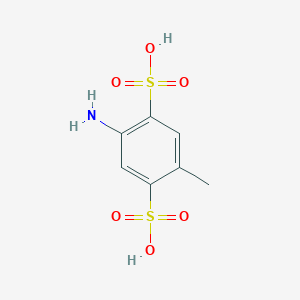
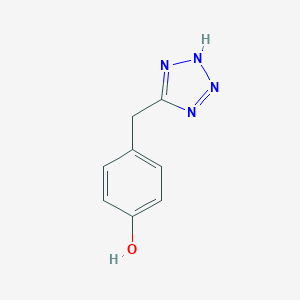
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)


![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
